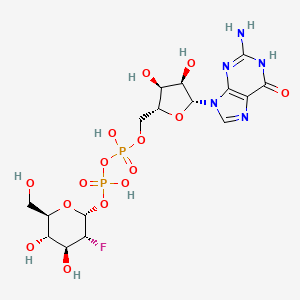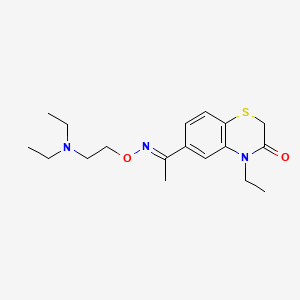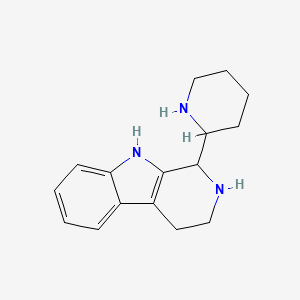
5-Propyl-3-(o-chlorobenzylidene)furan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Propyl-3-(o-chlorobenzylidene)furan-2-one is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a propyl group at the 5-position and an o-chlorobenzylidene group at the 3-position of the furan ring. These structural modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-3-(o-chlorobenzylidene)furan-2-one typically involves the condensation of 5-propylfuran-2-one with o-chlorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzylidene derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Propyl-3-(o-chlorobenzylidene)furan-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The chlorine atom in the o-chlorobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene derivatives, depending on the nucleophile used.
科学的研究の応用
5-Propyl-3-(o-chlorobenzylidene)furan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
作用機序
The mechanism of action of 5-Propyl-3-(o-chlorobenzylidene)furan-2-one involves its interaction with specific molecular targets. The furan ring and benzylidene group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2-one: Similar structure but with a p-tolyl group instead of a propyl group.
5-Propyl-3-(p-chlorobenzylidene)furan-2-one: Similar structure but with a p-chlorobenzylidene group instead of an o-chlorobenzylidene group.
Uniqueness
5-Propyl-3-(o-chlorobenzylidene)furan-2-one is unique due to the specific positioning of the propyl and o-chlorobenzylidene groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
120388-32-1 |
|---|---|
分子式 |
C14H13ClO2 |
分子量 |
248.70 g/mol |
IUPAC名 |
(3E)-3-[(2-chlorophenyl)methylidene]-5-propylfuran-2-one |
InChI |
InChI=1S/C14H13ClO2/c1-2-5-12-9-11(14(16)17-12)8-10-6-3-4-7-13(10)15/h3-4,6-9H,2,5H2,1H3/b11-8+ |
InChIキー |
CJBXWZIRMBFWPZ-DHZHZOJOSA-N |
異性体SMILES |
CCCC1=C/C(=C\C2=CC=CC=C2Cl)/C(=O)O1 |
正規SMILES |
CCCC1=CC(=CC2=CC=CC=C2Cl)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B12740850.png)








![5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12740904.png)



